molecular formula C27H26N4O4 B2935671 1-benzyl-3-(benzyloxy)-N-(5-acetamido-2-methoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 1014067-32-3

1-benzyl-3-(benzyloxy)-N-(5-acetamido-2-methoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2935671
CAS No.: 1014067-32-3
M. Wt: 470.529
InChI Key: RHJMJVRSANEYTR-UHFFFAOYSA-N
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Description

1-benzyl-3-(benzyloxy)-N-(5-acetamido-2-methoxyphenyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C27H26N4O4 and its molecular weight is 470.529. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-1-benzyl-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c1-19(32)28-22-13-14-25(34-2)24(15-22)29-26(33)23-17-31(16-20-9-5-3-6-10-20)30-27(23)35-18-21-11-7-4-8-12-21/h3-15,17H,16,18H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJMJVRSANEYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-3-(benzyloxy)-N-(5-acetamido-2-methoxyphenyl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on antiviral properties, enzyme inhibition, and cytotoxicity.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N5O4C_{26}H_{24}N_5O_4, with a molecular weight of 538.01 g/mol. The structure features a pyrazole core substituted with various functional groups, including benzyloxy and acetamido moieties, which contribute to its biological activities.

Biological Activity Overview

The compound has been studied for its diverse biological activities, particularly in the context of viral infections and enzyme inhibition.

Antiviral Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against various viruses, including:

  • HIV : Compounds demonstrated EC50 values ranging from 5–28 μM against HIV replication .
  • HCV : A related pyrazole derivative reduced RNA colony counts by 82% at a concentration of 7 μM .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes:

  • Acetylcholinesterase : The compound exhibits notable acetylcholinesterase inhibitory activity, which is crucial for managing conditions like Alzheimer's disease. IC50 values for related compounds suggest strong potential in this area .

Cytotoxicity

Cytotoxicity studies are essential to evaluate the safety profile of the compound. Initial findings suggest that while some derivatives show promising antiviral activity, they also exhibit varying degrees of cytotoxicity depending on their structure and substituents. For example, certain pyrazole derivatives demonstrated lower cytotoxicity compared to standard antiviral agents like ribavirin .

Data Table: Summary of Biological Activities

Activity TypeTarget Virus/EnzymeEC50/IC50 ValueReference
Antiviral ActivityHIV5–28 μM
Antiviral ActivityHCV7 μM (82% reduction)
Enzyme InhibitionAcetylcholinesteraseIC50 values varied
CytotoxicityGeneral (varied by derivative)Varies

Case Studies and Research Findings

Several research studies have focused on the synthesis and evaluation of pyrazole derivatives:

  • Study on Pyrazole Derivatives : This study synthesized various benzyl-substituted pyrazole derivatives and assessed their antiviral activities against RSV and HCV. The findings indicated that structural modifications significantly influenced antiviral potency .
  • Acetylcholinesterase Inhibition Study : A series of novel symmetric sulfamides were tested for their acetylcholinesterase inhibitory activities. The study revealed that certain structural features enhance inhibitory effects, indicating potential pathways for drug development targeting neurodegenerative diseases .

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